molecular formula C18H20ClNO4 B1376002 H-D-Asp(OBzl)-OBzl.HCl CAS No. 174457-99-9

H-D-Asp(OBzl)-OBzl.HCl

Cat. No.: B1376002
CAS No.: 174457-99-9
M. Wt: 349.8 g/mol
InChI Key: ILBZEWOOBCRRAP-PKLMIRHRSA-N
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Description

H-D-Asp(OBzl)-OBzl.HCl, also known as D-Aspartic acid alpha benzyl ester hydrochloride, is a derivative of D-aspartic acid. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules. Its unique structure, which includes benzyl ester groups, makes it particularly useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asp(OBzl)-OBzl.HCl typically involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

H-D-Asp(OBzl)-OBzl.HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The benzyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

H-D-Asp(OBzl)-OBzl.HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-D-Asp(OBzl)-OBzl.HCl involves its interaction with specific molecular targets. The benzyl ester groups facilitate the compound’s incorporation into larger molecules, where it can influence the overall structure and function. The pathways involved include esterification and hydrolysis reactions, which are crucial for the compound’s activity in various applications.

Comparison with Similar Compounds

Similar Compounds

    H-D-Asp(OBzl)-OH: Another derivative of D-aspartic acid with a single benzyl ester group.

    H-D-Asp(OtBu)-OtBu.HCl: A similar compound with tert-butyl ester groups instead of benzyl esters.

    H-D-Asp(OEt)-OH: A derivative with ethyl ester groups.

Uniqueness

H-D-Asp(OBzl)-OBzl.HCl is unique due to its dual benzyl ester groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules.

Biological Activity

H-D-Asp(OBzl)-OBzl.HCl, also known as D-Aspartic acid dibenzyl ester hydrochloride, is a derivative of D-aspartic acid characterized by the presence of two benzyl ester groups. This compound plays a significant role in peptide synthesis and serves as a versatile building block for constructing more complex molecules. Its unique chemical structure enhances its reactivity and utility in various chemical and biological applications, making it particularly valuable in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C15H18ClN1O4C_{15}H_{18}ClN_{1}O_{4}. The dual benzyl ester protection not only stabilizes the compound during synthesis but also enhances its reactivity compared to other derivatives. This feature allows for better control over the reactivity of the amino acid during synthetic processes, making it particularly valuable in pharmaceutical applications.

Compound Name Chemical Formula Unique Features
This compoundC15H18ClN1O4Dual benzyl ester protection enhancing stability
H-L-Aspartic AcidC4H7NO4Natural amino acid, not protected
H-D-Asp(OBzl)-OHC11H13NO4Single benzyl ester protection
H-Asp(OBzl)-OtBu.HClC16H20ClN3O4Contains tert-butyl group instead of another benzyl

Biological Functions

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Aspartic acid derivatives are known to exhibit various biological functions, including:

  • Neurotransmission : D-aspartic acid has been implicated in neurotransmission processes and may play a role in modulating synaptic plasticity.
  • Hormonal Regulation : It has been suggested that D-aspartic acid influences the secretion of hormones such as testosterone, which can have implications for reproductive health.
  • Cell Signaling : The compound may participate in cellular signaling pathways, affecting various physiological processes.

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzyl ester groups facilitate the compound’s incorporation into larger molecules, where it can influence overall structure and function. The pathways involved include:

  • Esterification Reactions : The compound's benzyl esters can undergo hydrolysis to release free D-aspartic acid, which can then interact with biological receptors.
  • Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological targets, elucidating its potential therapeutic effects.

Research Findings and Case Studies

  • Peptide Synthesis Studies : Research has demonstrated that incorporating this compound into peptide sequences can significantly alter their structural properties and biological activities. For example, studies have shown that peptides synthesized with D-aspartic acid residues exhibit enhanced stability and bioactivity compared to their L-aspartic acid counterparts.
  • Hormonal Studies : A study examining the effects of D-aspartic acid on testosterone levels found that supplementation led to increased testosterone production in male subjects. This finding suggests potential applications for this compound in developing treatments for hormonal imbalances.
  • Neuropharmacological Research : Investigations into the neuropharmacological effects of D-aspartic acid derivatives indicate that they may enhance cognitive function by modulating glutamatergic signaling pathways. This opens avenues for research into neuroprotective agents derived from compounds like this compound.

Properties

IUPAC Name

dibenzyl (2R)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.ClH/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;/h1-10,16H,11-13,19H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZEWOOBCRRAP-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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